Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- is a chemical compound with a unique structure that includes a tetrahydropyran ring This compound is known for its reactivity and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- typically involves the reaction of acetaldehyde with tetrahydropyran under specific conditions. One common method is the condensation reaction, where acetaldehyde reacts with tetrahydropyran in the presence of an acid catalyst. The reaction is usually carried out at room temperature and can be completed within a short period .
Industrial Production Methods
In industrial settings, the production of Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- often involves large-scale condensation reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in enzyme-catalyzed reactions.
Industry: The compound is employed in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-one: A related compound with a similar structure but different reactivity.
Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate: Another derivative with distinct chemical properties.
Uniqueness
Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- is unique due to its specific reactivity and versatility in chemical reactions. Its ability to participate in various types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(oxan-4-ylidene)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-4-1-7-2-5-9-6-3-7/h1,4H,2-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUKNSHGMFXCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448678 |
Source
|
Record name | Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220633-62-5 |
Source
|
Record name | Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.